molecular formula C24H40O B12590754 2-(Octadec-9-EN-1-YL)phenol CAS No. 877061-65-9

2-(Octadec-9-EN-1-YL)phenol

Cat. No.: B12590754
CAS No.: 877061-65-9
M. Wt: 344.6 g/mol
InChI Key: ONHMWXJSVBNXOB-UHFFFAOYSA-N
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Description

2-(Octadec-9-EN-1-YL)phenol is an organic compound that belongs to the class of phenols It is characterized by a long aliphatic chain attached to a phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Octadec-9-EN-1-YL)phenol typically involves the nucleophilic aromatic substitution of a halogenated phenol with an aliphatic chain containing a double bond. One common method is the reaction of 4-bromophenol with 9-octadecen-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Octadec-9-EN-1-YL)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)

Major Products Formed

    Oxidation: Quinones

    Reduction: Saturated aliphatic chain derivatives

    Substitution: Alkylated or acylated phenols

Mechanism of Action

The mechanism of action of 2-(Octadec-9-EN-1-YL)phenol involves its interaction with cellular membranes and proteins. The long aliphatic chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The phenolic group can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing enzyme activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Octadec-9-EN-1-YL)phenol is unique due to its combination of a long aliphatic chain and a phenolic group, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with biological systems in unique ways.

Properties

CAS No.

877061-65-9

Molecular Formula

C24H40O

Molecular Weight

344.6 g/mol

IUPAC Name

2-octadec-9-enylphenol

InChI

InChI=1S/C24H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-24(23)25/h9-10,18-19,21-22,25H,2-8,11-17,20H2,1H3

InChI Key

ONHMWXJSVBNXOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCC1=CC=CC=C1O

Origin of Product

United States

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